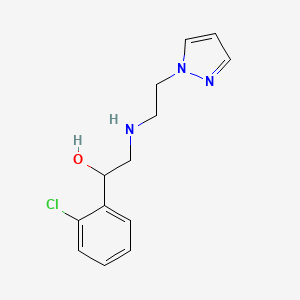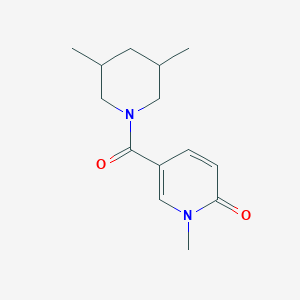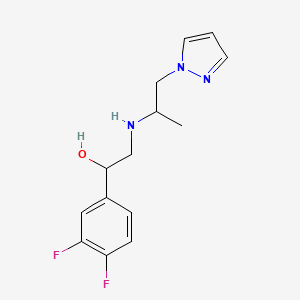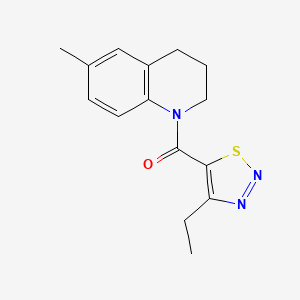
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is a potential therapeutic agent for the treatment of obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol acts as a selective agonist of the β3-adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP. This results in the activation of protein kinase A, which stimulates lipolysis and thermogenesis.
Biochemical and Physiological Effects:
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol has been shown to have several biochemical and physiological effects, including increased energy expenditure, improved insulin sensitivity, reduced body weight, and anti-inflammatory and anti-atherogenic effects. It has also been found to reduce hepatic glucose production and improve glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol is its selectivity for the β3-adrenergic receptor, which minimizes potential off-target effects. Moreover, it has been extensively studied in animal models, which provides a wealth of data on its pharmacological effects. However, its poor solubility and stability limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the research on 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists. Another area of focus is the investigation of the underlying molecular mechanisms of its pharmacological effects. Moreover, the potential therapeutic applications of 2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, are also being explored.
Méthodes De Synthèse
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol can be synthesized through a multistep process involving the reaction of 2-chloro-1-(2-chlorophenyl)ethanone with 2-aminoethyl-1H-pyrazole, followed by reduction with sodium borohydride and subsequent alkylation with 2-(tert-butoxycarbonylamino)ethanol. The final product is obtained after deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.
Applications De Recherche Scientifique
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol has been extensively studied for its potential therapeutic applications in the treatment of obesity, type 2 diabetes, and other metabolic disorders. It has been shown to improve insulin sensitivity, increase energy expenditure, and reduce body weight in animal models. Moreover, it has been found to have anti-inflammatory and anti-atherogenic effects.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-(2-pyrazol-1-ylethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-12-5-2-1-4-11(12)13(18)10-15-7-9-17-8-3-6-16-17/h1-6,8,13,15,18H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNSPKTUXBITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CNCCN2C=CC=N2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-1-(2-chlorophenyl)ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)


![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)

![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)



![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)